molecular formula C26H23N5 B11223296 N'-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-dimethylbenzene-1,4-diamine

N'-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-dimethylbenzene-1,4-diamine

Cat. No.: B11223296
M. Wt: 405.5 g/mol
InChI Key: KHVXGTSZHPZWED-UHFFFAOYSA-N
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Description

N4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with pyrrolo[2,3-d]pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce corresponding amines or alcohols .

Scientific Research Applications

N4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE involves its interaction with specific molecular targets, such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby disrupting cellular signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its antitubercular activity.

    (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides: Studied as multi-targeted kinase inhibitors.

    6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Investigated for their necroptosis inhibitory properties.

Uniqueness

N4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE stands out due to its unique structural features and its potential to inhibit multiple kinases simultaneously. This multi-targeted approach can be advantageous in treating diseases like cancer, where multiple signaling pathways are often dysregulated .

Properties

Molecular Formula

C26H23N5

Molecular Weight

405.5 g/mol

IUPAC Name

1-N-(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine

InChI

InChI=1S/C26H23N5/c1-30(2)21-15-13-20(14-16-21)29-25-24-23(19-9-5-3-6-10-19)17-31(26(24)28-18-27-25)22-11-7-4-8-12-22/h3-18H,1-2H3,(H,27,28,29)

InChI Key

KHVXGTSZHPZWED-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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